molecular formula C26H30BrN5O5 B11669108 N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B11669108
M. Wt: 572.5 g/mol
InChI Key: ZNLPXWGKUYZPNJ-QEJJMWLXSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated indole core, a piperidine moiety, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the indole core, followed by bromination and subsequent functionalization with the piperidine and dimethoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the indole and piperidine moieties allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can undergo nucleophilic substitution reactions, typically with nucleophiles like amines or thiols.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The brominated indole core and the piperidine moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    Indole derivatives: Compounds with an indole core, which may have similar biological activities.

    Hydrazides: Compounds containing the hydrazide functional group, known for their reactivity and potential biological activity.

    Brominated compounds: Molecules with bromine atoms, which often exhibit unique chemical reactivity.

Properties

Molecular Formula

C26H30BrN5O5

Molecular Weight

572.5 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C26H30BrN5O5/c1-17(18-7-10-22(35-2)23(13-18)36-3)30-37-15-24(33)28-29-25-20-14-19(27)8-9-21(20)32(26(25)34)16-31-11-5-4-6-12-31/h7-10,13-14,34H,4-6,11-12,15-16H2,1-3H3/b29-28?,30-17+

InChI Key

ZNLPXWGKUYZPNJ-QEJJMWLXSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCCCC3)O)/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCCCC3)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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